molecular formula C10H8BrNO2 B1442126 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole CAS No. 51726-00-2

5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole

Cat. No. B1442126
CAS RN: 51726-00-2
M. Wt: 254.08 g/mol
InChI Key: JSULHMMHELCHGR-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole, also known as BMPO, is a heterocyclic compound that has a wide range of applications in the scientific and medical fields. BMPO has been used in numerous studies in the fields of organic chemistry, biochemistry, and pharmacology. BMPO is an important tool for the synthesis of various compounds and for the study of their properties and mechanisms of action.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antiprotozoal Activity : A study by Yamamuro et al. (2015) focused on the synthesis of 5-(4'-Methoxyphenyl)-oxazole (MPO) derivatives. These compounds were initially isolated from fungal culture broths as inhibitors of the hatch and growth of Caenorhabditis elegans. Despite the synthesis of nineteen MPO derivatives, none showed the effect on C. elegans, suggesting the specificity of MPO's structure for its biological activity (Yamamuro et al., 2015).

Antiproliferative and Antimicrobial Activities

  • Antiproliferative Activity : Narayana et al. (2010) synthesized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and evaluated their antiproliferative activity. One derivative showed significant activity, highlighting the potential of these compounds in cancer research (Narayana et al., 2010).

  • Antimicrobial Activity : Research by Rosca (2020) on novel oxazol-5(4H)-ones with potential pharmacological applications demonstrated their synthesis and evaluation against various microbial strains, indicating the antimicrobial potential of these derivatives (Rosca, 2020).

Anti-inflammatory and Corrosion Inhibition

  • Anti-inflammatory Activity : Labanauskas et al. (2004) synthesized new derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols showing anti-inflammatory activity. This work contributes to the development of new anti-inflammatory agents (Labanauskas et al., 2004).

  • Corrosion Inhibition : Al-amiery et al. (2020) investigated the use of a triazole-based compound for the corrosion inhibition of mild steel. The study found significant inhibition efficiency, suggesting potential applications in protecting metals against corrosion (Al-amiery et al., 2020).

Antioxidant Activity

  • Antioxidant Activity of Bromophenols : Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. These compounds could be promising for the development of natural antioxidants (Li et al., 2011).

properties

IUPAC Name

5-bromo-3-(4-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSULHMMHELCHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701606
Record name 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole

CAS RN

51726-00-2
Record name 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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